Celecoxib is classified as an anti-inflammatory drug and is part of the sulfonamide class of compounds. It was first introduced to the market in 1999 and is commonly known under the brand name Celebrex. The compound is synthesized from various chemical precursors, primarily involving trifluoromethyl and aromatic groups.
The synthesis of Celecoxib can be achieved through several methods:
Celecoxib has a complex molecular structure characterized by its pyrazole ring and sulfonamide group. The molecular formula is C₁₈H₁₄F₃N₃O₂S, and its structure can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of Celecoxib during synthesis .
Celecoxib participates in various chemical reactions:
Celecoxib exerts its therapeutic effects primarily by selectively inhibiting COX-2 enzymes while sparing COX-1 activity, which is responsible for maintaining gastric mucosa integrity. This selective inhibition leads to reduced production of inflammatory mediators without significantly affecting protective prostaglandins produced by COX-1, thus minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
Celecoxib exhibits several important physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products .
Celecoxib is primarily used in clinical settings for:
Additionally, research into Celecoxib derivatives has shown potential applications in cancer therapy due to their anti-inflammatory properties that may inhibit tumor growth .
Celecoxib (chemical name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) belongs to the diaryl heterocycle class, specifically featuring a cis-stilbene moiety with a central pyrazole ring. Its molecular formula is C17H14F3N3O2S, and it has an average molecular weight of 381.372 g/mol [3] [8] [9]. Key structural elements include:
The sulfonamide moiety (SO2NH2) is critical for selectivity, as its bulk restricts access to the narrower COX-1 active site. Oxidation state is essential: sulfones/sulfonamides confer selectivity, whereas sulfoxides/sulfides do not [3] [7].
Table 1: Key Structural Features of Celecoxib
Structural Component | Role in COX-2 Selectivity |
---|---|
Pyrazole ring | Serves as a scaffold for optimal spatial orientation of aryl groups |
Trifluoromethyl group | Enhances lipophilicity and steric bulk for COX-2 binding |
Sulfonamide group | Forms hydrogen bonds with Arg513 in COX-2 side pocket |
4-Methylphenyl group | Engages in hydrophobic interactions within the COX-2 catalytic channel |
The development of celecoxib originated from the "COX-2 hypothesis" proposed in the early 1990s, which posited that selectively inhibiting the inducible cyclooxygenase-2 isoform could mitigate inflammation while sparing gastroprotective prostaglandins synthesized by constitutive cyclooxygenase-1 [1] [9]. Key milestones include:
This rapid transition (≤8 years from discovery to market) reflected the convergence of molecular biology (COX-2 identification), crystallography (COX-2 structure solved in 1996), and rational drug design [1] [3].
Celecoxib is classified as a coxib, a subclass of non-steroidal anti-inflammatory drugs defined by selective inhibition of cyclooxygenase-2 (>30-fold selectivity vs. cyclooxygenase-1). This contrasts with:
Table 2: Cyclooxygenase Isoform Selectivity Profiles
Drug Class | Cyclooxygenase-1 Inhibition | Cyclooxygenase-2 Inhibition | Selectivity Ratio (Cyclooxygenase-2/Cyclooxygenase-1) |
---|---|---|---|
Traditional non-steroidal anti-inflammatory drugs (ibuprofen) | High | Moderate | 1–10 |
Coxibs (celecoxib) | Low | High | ~30 |
High-selectivity coxibs (rofecoxib) | Minimal | High | >300 |
Mechanistically, coxibs exploit structural differences in the cyclooxygenase active site:
The evolution of coxibs validated the therapeutic rationale for isoform-specific inhibition, though later withdrawals of rofecoxib (2004) and valdecoxib highlighted cardiovascular risks linked to prostacyclin suppression [6] [10]. Celecoxib remains the sole coxib available in the U.S. due to its balanced efficacy-safety profile confirmed in trials like PRECISION [6] [8].
Table 3: Pharmacokinetic Properties of Celecoxib
Parameter | Value | Significance | |
---|---|---|---|
Bioavailability | >90% | Rapid absorption | |
Time to peak plasma concentration | 2–4 hours | Delayed by high-fat meals | |
Protein binding | 97% (albumin) | High tissue distribution | |
Half-life | ~11 hours | Suitable for twice-daily dosing | |
Metabolism | Cytochrome P450 2C9 (major), Cytochrome P450 3A4 (minor) | Affected by Cytochrome P450 2C9 polymorphisms | |
Excretion | Feces (57%), urine (27%, as metabolites) | Minimal renal clearance of unchanged drug | [4] [5] [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0